Z-Cys(Trt)-OH

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

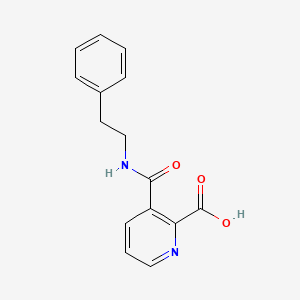

Z-Cys(Trt)-OH is an amino acid derivative, which is a compound composed of a carboxylic acid and an amino group. It is a derivative of the amino acid cysteine, which is an important component of proteins. The full name of this compound is N - ( (Benzyloxy)carbonyl)- S -trityl- L -cysteine .

Synthesis Analysis

A protocol for the synthesis of Cys-selective S-Trt or S-Mmt protected Cys-containing peptides has been established . This was achieved by fine-tuning the carbocation scavenger in the final acidolytic release of the peptide from the solid support in the classic Solid Phase Peptide Synthesis (SPPS) .Molecular Structure Analysis

The molecular weight of this compound is 497.62 . The structure of this compound can be found in the product information provided by WATANABE CHEMICAL INDUSTRIES .Chemical Reactions Analysis

This compound, through its tritylation capacity, facilitates the selective S-tritylation of cysteine residues in fully unprotected peptides. This process is achieved using trityl alcohol (Trt-OH) in hexafluoro-2-propanol (HFIP), which allows for the S-protection of Cys located in these peptides without affecting other peptide functionalities.Physical and Chemical Properties Analysis

This compound is a versatile compound that has a wide range of applications in scientific research. It is stored in dry conditions in a freezer, sealed under nitrogen .科学研究应用

未保护肽的 S-三苯甲基化

Z-Cys(Trt)-OH 通过其三苯甲基化能力,促进了完全未保护肽中半胱氨酸残基的选择性 S-三苯甲基化。这个过程使用六氟异丙醇 (HFIP) 中的三苯甲醇 (Trt-OH) 来实现,它允许对这些肽中 Cys 的 S-保护,而不影响其他肽功能 (Mochizuki, Hibino, & Nishiuchi, 2014)。

受保护的 N-甲基半胱氨酸的合成

S-Trt Cys 作为受保护的 NMe-Cys 合成中的前体。它允许生成半胱氨酸的 N-甲基化衍生物,然后可以进一步衍生化以获得各种 S-保护的衍生物 (Marcucci, Bayó-Puxan, Tulla-Puche, Spengler, & Albericio, 2008)。

在叶绿体发育中的作用

在一项专注于植物生物学的研究中,硫氧还蛋白 (TRX z) 的一种同工型被证明对叶绿体发育至关重要。这种同工型以硫醇依赖性方式与特定蛋白质相互作用,并且对于调节质体编码的 RNA 聚合酶至关重要,可能与 this compound 相关 (Arsova, Hoja, Wimmelbacher, Greiner, Üstün, Melzer, Petersen, Lein, & Börnke, 2010)。

酸不稳定 Cys 保护基团的开发

针对 Fmoc/tBu 策略的酸不稳定半胱氨酸保护基团的研究导致了多种 Fmoc-Cys 衍生物的产生。this compound 在这种情况下被用于区域选择性地构建二硫键 (Góngora-Benítez, Mendive-Tapia, Ramos-Tomillero, Breman, Tulla-Puche, & Albericio, 2012)。

肽合成优化

已经开发出优化偶联方案,以便在 Fmoc-SPPS(固相肽合成)期间掺入包括 this compound 在内的半胱氨酸衍生物。这些方案对于在肽合成过程中最大程度地减少外消旋至关重要 (Loidl, Dick, Mergler, & Schoenleber, 2009)。

用于环肽合成的天然化学连接

一种与 this compound 密切相关的新的半胱氨酸衍生物已被用于环肽合成的创新策略中。这种方法涉及树脂上的天然化学连接,展示了 this compound 衍生物在肽合成中的多功能性 (Tulla-Puche & Bárány, 2004)。

作用机制

Target of Action

Z-Cys(Trt)-OH, a cysteine-containing peptide, primarily targets the Activating Transcription Factor 4 (ATF4) . ATF4 is a member of the ATF/cAMP response element-binding (CREB) family and plays a critical role as a stress-induced transcription factor . It orchestrates cellular responses, particularly in the management of endoplasmic reticulum stress, amino acid deprivation, and oxidative challenges .

Mode of Action

The interaction of this compound with its targets involves coordination to Fe II . The 19 F NMR signals of this compound were isotropically shifted both down- and up-field by coordination to Fe II . This interaction results in changes in the cellular responses managed by ATF4 .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the ATF4 pathway . This pathway is involved in managing endoplasmic reticulum stress, amino acid deprivation, and oxidative challenges . The ATF4 pathway can either inhibit or promote ferroptosis, a form of regulated cell death characterized by severe lipid peroxidation and pronounced endoplasmic reticulum stress .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its interaction with ATF4 . By influencing the ATF4 pathway, this compound can affect cellular responses to stress, potentially influencing processes such as ferroptosis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the temperature dependence of the 19 F NMR spectra indicates that the isotropic shifts caused by this compound’s coordination to Fe II are influenced by temperature

安全和危害

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Z-Cys(Trt)-OH involves the protection of the thiol group of cysteine with a trityl (Trt) group, followed by coupling with Z-protected amino acid. The final product is obtained by deprotection of the Trt group.", "Starting Materials": [ "Cysteine", "Trityl chloride", "Z-protected amino acid", "N,N-Diisopropylethylamine (DIPEA)", "N,N-Dimethylformamide (DMF)", "Methanol", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)" ], "Reaction": [ "Protection of cysteine thiol group with trityl chloride in DMF using DIPEA as a base", "Removal of excess trityl chloride by filtration and precipitation of the protected cysteine with methanol", "Coupling of Z-protected amino acid with the protected cysteine using DIPEA and DMF as a solvent", "Deprotection of the Trt group using HCl in methanol", "Neutralization of the reaction mixture with NaOH", "Purification of the final product by column chromatography" ] } | |

CAS 编号 |

26311-04-6 |

分子式 |

C30H27NO4S |

分子量 |

497.6 g/mol |

IUPAC 名称 |

2-(phenylmethoxycarbonylamino)-3-tritylsulfanylpropanoic acid |

InChI |

InChI=1S/C30H27NO4S/c32-28(33)27(31-29(34)35-21-23-13-5-1-6-14-23)22-36-30(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20,27H,21-22H2,(H,31,34)(H,32,33) |

InChI 键 |

AXGBGCZDGIBZPI-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)COC(=O)NC(CSC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O |

规范 SMILES |

C1=CC=C(C=C1)COC(=O)NC(CSC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1,5-dimethyl-1H-pyrazol-3-yl)((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2425039.png)

![methyl 2-[(2Z)-2-{[4-(pyrrolidine-1-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2425041.png)

![1-[1-(2-Bromobenzoyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2425043.png)

![1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(thiophen-2-yl)urea](/img/structure/B2425044.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-[3-(4-ethylbenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2425045.png)

![N-(4-((4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)sulfonyl)phenyl)acetamide](/img/structure/B2425047.png)

![4-(2-Methoxypyridin-4-yl)-3-oxo-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B2425048.png)

![1-(2,6-difluorophenyl)-3-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)urea](/img/structure/B2425054.png)

![2-{[4-amino-5-(3-bromophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2425058.png)

![N-(2,5-difluorophenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2425061.png)

![2-(4-Chlorophenyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone](/img/structure/B2425062.png)